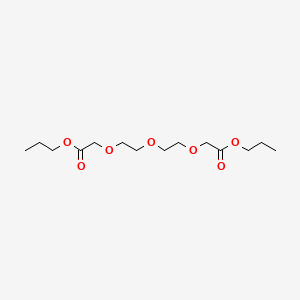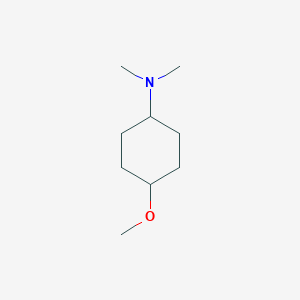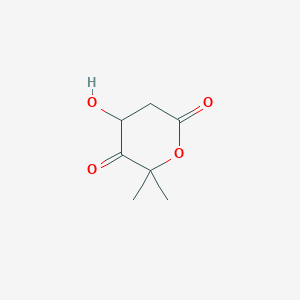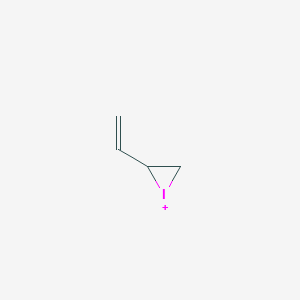![molecular formula C5H6ClN3O2S B14274152 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid CAS No. 153596-03-3](/img/structure/B14274152.png)
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also includes a carboxylic acid group and a chloroethylamino group, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid typically involves the reaction of 2-chloroethylamine with 1,2,5-thiadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually performed at room temperature or slightly elevated temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, or enzymes, leading to the inhibition of their function. This alkylation process can result in the disruption of cellular processes, making the compound effective in antitumor applications.
類似化合物との比較
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent.
Uniqueness
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid is unique due to its thiadiazole ring, which imparts distinct chemical properties compared to other nitrogen mustards. This structural feature can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research and therapeutic applications.
特性
CAS番号 |
153596-03-3 |
|---|---|
分子式 |
C5H6ClN3O2S |
分子量 |
207.64 g/mol |
IUPAC名 |
4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6ClN3O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2H2,(H,7,9)(H,10,11) |
InChIキー |
AZFDNJHVTBFSHR-UHFFFAOYSA-N |
正規SMILES |
C(CCl)NC1=NSN=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
silane](/img/structure/B14274070.png)


![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)


![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)


